

In Vitro Characterization of MK-8457 Kinase Selectivity: A Technical Guide

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Compound of Interest		
Compound Name:	MK-8457	
Cat. No.:	B15580047	Get Quote

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Introduction

MK-8457 is a potent and reversible ATP-competitive inhibitor targeting Spleen Tyrosine Kinase (SYK) and Zeta-Chain-Associated Protein Kinase 70 (ZAP70).[1] These non-receptor tyrosine kinases are critical mediators of signal transduction in various hematopoietic cells. SYK is essential for signaling downstream of the Fc epsilon receptor I (FcɛRI) in mast cells and basophils, and the B-cell receptor (BCR) in B cells.[1] ZAP70 is the predominant signaling kinase downstream of the T-cell receptor (TCR) in T cells.[1] Given their central role in immune responses, dual inhibition of SYK and ZAP70 by MK-8457 presents a potential therapeutic strategy for autoimmune diseases such as rheumatoid arthritis.[2][3] This document provides a comprehensive in vitro characterization of MK-8457, focusing on its kinase selectivity and cellular activity.

Biochemical Selectivity of MK-8457

MK-8457 demonstrates potent enzymatic inhibition of both SYK and ZAP70. An extensive kinase panel profiling revealed a high degree of selectivity for SYK and ZAP70 over other kinases.



Kinase Target	IC50 (nM)	Fold Selectivity vs. SYK
SYK	Value not explicitly stated, used as baseline	1x
ZAP70	40x SYK IC50	40x
TRKC	>100x SYK IC50	>100x
SRC	>100x SYK IC50	>100x
BLK	>100x SYK IC50	>100x
Data sourced from a screening of 191 off-target kinases.[1]		

Cellular Activity of MK-8457

The inhibitory activity of **MK-8457** was further assessed in various cell-based assays to determine its functional potency in a more physiological context.



Signaling Pathway	Cell Type / System	Assay Readout	IC50 (nM)
FcεRI-mediated	Primary Human Mast Cells	Anti-IgE Induced Degranulation	38 ± 20
Human Whole Blood Basophils	Anti-IgE Induced Degranulation	797 ± 365	
BCR-mediated	Human RAMOS Cells	Anti-IgM Induced pBLNK Activation	35 ± 27
Human Whole Blood B cells	Anti-CD79b Induced CD69 Upregulation	1398 ± 505	
TCR-mediated	Jurkat Cells	Anti-CD3 Induced IL-2 Production	84 ± 26
Human Whole Blood	Phytohemagglutinin Induced IL-2 Production	1175 ± 362	
Collagen Receptor	Human Platelet Rich Plasma	Collagen-Induced Platelet Aggregation	19,000 ± 3,000
Data derived from in vitro cellular assays. [1]			

Experimental Protocols

The following are representative protocols for the key in vitro assays used to characterize the selectivity and potency of **MK-8457**.

Biochemical Kinase Inhibition Assay (General Protocol)

This protocol outlines a typical luminescent kinase assay format, such as the ADP-Glo™ Kinase Assay, to determine the IC50 of an inhibitor against a purified kinase.

- Reagents and Materials:
 - Purified recombinant human SYK and ZAP70 kinases.



- Kinase-specific substrate (e.g., a poly-Glu, Tyr peptide).
- ATP at a concentration near the Km for the specific kinase.
- MK-8457 serially diluted in DMSO.
- Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).
- ADP-Glo™ Kinase Assay Kit (Promega).
- 384-well white assay plates.
- Plate reader capable of luminescence detection.
- Procedure:
 - 1. Prepare a serial dilution of **MK-8457** in DMSO, and then dilute further into the kinase buffer.
 - 2. Add 5 μ L of the diluted **MK-8457** or vehicle (DMSO) to the wells of a 384-well plate.
 - 3. Add 10 µL of a solution containing the kinase and its specific substrate to each well.
 - 4. Initiate the kinase reaction by adding 10 µL of ATP solution.
 - 5. Incubate the reaction mixture at 37°C for 1 hour.
 - 6. Stop the kinase reaction and deplete the remaining ATP by adding 5 μL of ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.
 - 7. Add 10 μ L of Kinase Detection Reagent to convert the generated ADP to ATP and induce a luminescent signal. Incubate for 1 hour at room temperature.
 - 8. Measure the luminescence using a plate reader.
 - 9. Calculate the percent inhibition for each concentration of **MK-8457** relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.



Cellular Assays

- 1. Mast Cell Degranulation Assay
- Cell Type: Primary human mast cells.
- Stimulus: Anti-IgE antibody.
- Protocol:
 - Sensitize mast cells with IgE.
 - Pre-incubate the sensitized cells with various concentrations of MK-8457.
 - Induce degranulation by cross-linking the FcERI receptors with an anti-IgE antibody.
 - \circ Measure the release of a marker of degranulation, such as β -hexosaminidase, from the cell supernatant.
 - Calculate the IC50 for the inhibition of degranulation.
- 2. B-Cell Activation Assay
- Cell Type: Human RAMOS cells.
- Stimulus: Anti-IgM antibody.
- Protocol:
 - Pre-treat RAMOS cells with a dilution series of MK-8457.
 - Stimulate the B-cell receptor by adding anti-IgM antibody.
 - After a short incubation, lyse the cells and perform a Western blot or ELISA to detect the phosphorylation of BLNK (a downstream target of SYK).
 - Quantify the level of pBLNK and determine the IC50 of MK-8457.
- 3. T-Cell Activation Assay



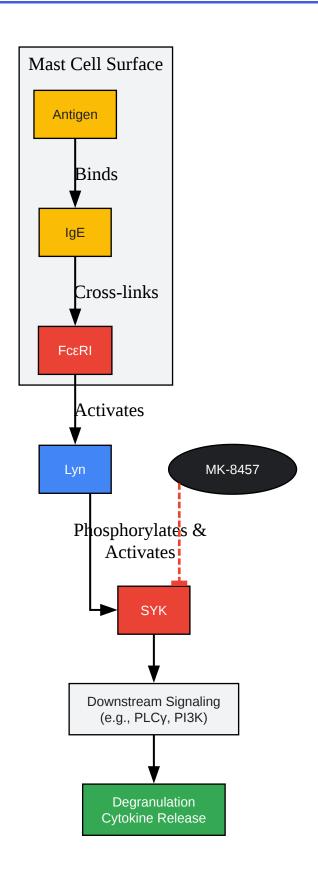
- Cell Type: Jurkat cells.
- Stimulus: Anti-CD3 antibody.
- Protocol:
 - Incubate Jurkat cells with varying concentrations of MK-8457.
 - Activate the T-cell receptor by incubating with an anti-CD3 antibody.
 - After 24-48 hours, collect the cell culture supernatant.
 - Measure the concentration of secreted IL-2 using an ELISA kit.
 - Calculate the IC50 for the inhibition of IL-2 production.

Signaling Pathways and Mechanism of Action of MK-8457

MK-8457 exerts its therapeutic effect by inhibiting the kinase activity of SYK and ZAP70, thereby blocking downstream signaling cascades that are crucial for immune cell activation.

FceRI Signaling in Mast Cells



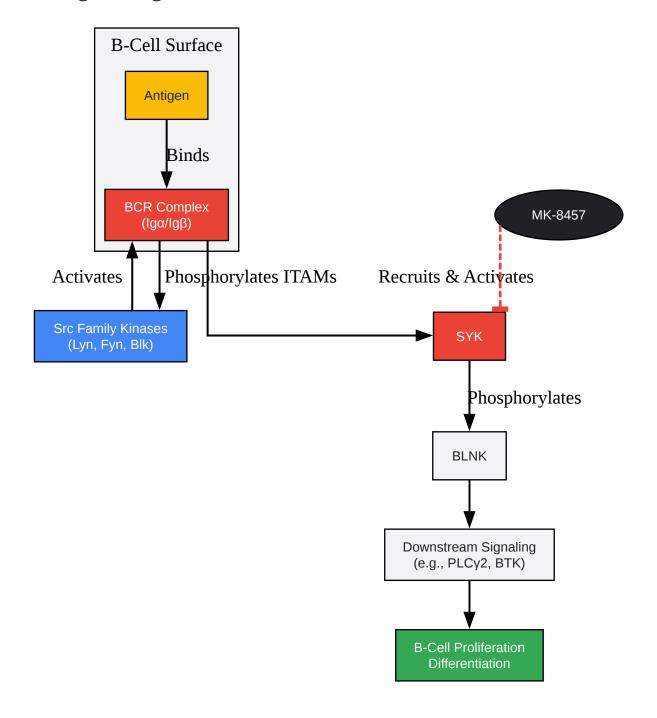


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Caption: FceRI signaling cascade in mast cells and the inhibitory action of MK-8457 on SYK.



BCR Signaling in B-Cells

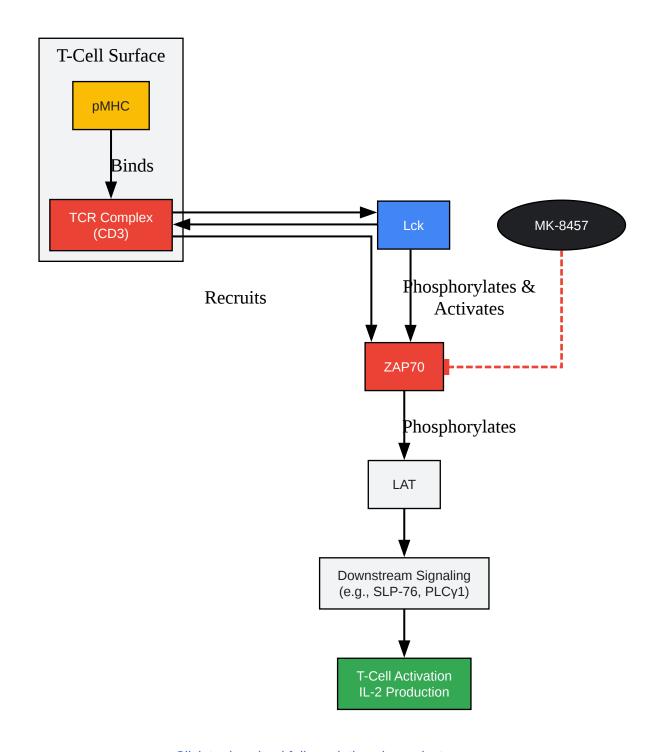


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Caption: B-Cell Receptor (BCR) signaling pathway and the inhibition of SYK by MK-8457.

TCR Signaling in T-Cells





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Caption: T-Cell Receptor (TCR) signaling pathway showing ZAP70 inhibition by MK-8457.

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